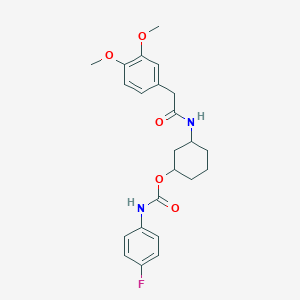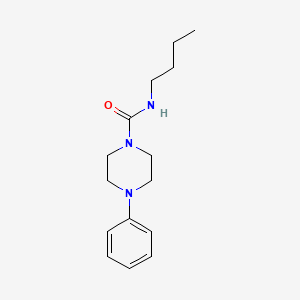
1-(Difluoromethyl)-3-naphthol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Difluoromethyl compounds are a class of organic compounds that contain a difluoromethyl group (-CF2H). They have been the subject of extensive research due to their potential applications in pharmaceuticals and agrochemicals . The presence of the difluoromethyl group can significantly alter the physical and chemical properties of these compounds, making them useful for a variety of purposes .
Synthesis Analysis
The synthesis of difluoromethyl compounds has seen significant advances in recent years. A variety of methods have been developed, including metal-based methods that can transfer a CF2H group to a carbon atom . These methods have been applied to a wide range of substrates, including heteroaromatic compounds .Molecular Structure Analysis
The molecular structure of difluoromethyl compounds can be quite complex, depending on the specific compound . In general, these compounds contain a difluoromethyl group attached to a carbon atom .Chemical Reactions Analysis
Difluoromethylation reactions have been the subject of extensive study. These reactions typically involve the formation of a bond between a carbon atom and a difluoromethyl group . Various methods have been developed to achieve this, including electrophilic, nucleophilic, radical, and cross-coupling methods .Physical And Chemical Properties Analysis
The physical and chemical properties of difluoromethyl compounds can be quite diverse. Some common physical properties include density, color, hardness, melting and boiling points, and electrical conductivity . The presence of the difluoromethyl group can significantly alter these properties .科学的研究の応用
Electrochemical Synthesis
Electrochemical conditions facilitate the synthesis of highly functionalized 1-naphthols, demonstrating a green and efficient pathway for constructing cyclic structures. The process utilizes alkynes and 1,3-dicarbonyl compounds for annulation, highlighting the potential for antitumor activity of the synthesized compounds (He et al., 2019).
Environmental and Food Analysis
Digital image colorimetry (DIC) has been applied to detect carbaryl in food samples, utilizing 1-naphthol as a hydrolysate in an innovative extraction and detection methodology. This approach emphasizes the utility of 1-naphthol in environmental and food safety applications (Jing et al., 2020).
Material Science Applications
The dispersibility of carbon nanofibers (CNFs) into sol-gel matrices has been explored using 1-naphthol as an in-situ fluorescent probe, highlighting its role in understanding the interactions between CNFs and gel matrices (Kubota et al., 2005).
Chemical Reaction Monitoring
1-Naphthol serves as a sensitive fluorescent molecular probe for studying the interaction of bile salts with dipalmitoylphosphatidylcholine vesicles, a component of lung surfactant. This research underscores the utility of 1-naphthol in biological studies and the monitoring of complex biochemical interactions (Mohapatra & Mishra, 2010).
Synthesis of Sulfonated Naphthols
A novel three-component reaction involving naphthols, sulfur dioxide, and aryldiazonium tetrafluoroborates has been developed, catalyzed by iron(III) chloride. This process leads to the synthesis of diverse sulfonated naphthols, showcasing a direct C–H functionalization method (Zhou et al., 2018).
作用機序
Safety and Hazards
将来の方向性
The field of difluoromethylation is a rapidly evolving area of research, with new methods and applications being developed all the time . Future research will likely focus on developing more efficient and selective methods for difluoromethylation, as well as exploring new applications for these compounds in areas such as pharmaceuticals and agrochemicals.
特性
IUPAC Name |
4-(difluoromethyl)naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2O/c12-11(13)10-6-8(14)5-7-3-1-2-4-9(7)10/h1-6,11,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJUFSZUQMYRKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261624-43-4 |
Source


|
| Record name | 4-(difluoromethyl)naphthalen-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3-Chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide](/img/structure/B2952677.png)

![1-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2952679.png)
![N-(4-acetylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2952680.png)

![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea](/img/structure/B2952688.png)
![N-benzyl-4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B2952690.png)
![5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B2952691.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2952695.png)

![2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine](/img/structure/B2952697.png)